Cas no 21943-17-9 (5-bromo-3-chloro-1H-pyrazin-2-one)
5-bromo-3-chloro-1H-pyrazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-3-chloro-2-hydroxypyrazine
- 2(1H)-Pyrazinone, 5-bromo-3-chloro-
- 5-BROMO-3-CHLORO-2(1H)-PYRAZINONE
- 5-Bromo-3-chloropyrazin-2(1H)-one
- 5-bromo-3-chloropyrazin-2-ol
- 5-bromo-3-chloropyrazin-2-one
- 5-bromo-3-chloro-1H-pyrazin-2-one
- AK548804
- SCHEMBL22257054
- SY244341
- DTXSID901298962
- F20113
- MFCD28369353
- DS-19462
- DB-317455
- CS-0132952
- A911601
- 21943-17-9
- AKOS030527365
- SCHEMBL26307824
- WAA94317
-
- MDL: MFCD28369353
- Inchi: 1S/C4H2BrClN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
- InChI Key: AUPTWKVUAKJWMG-UHFFFAOYSA-N
- SMILES: BrC1=CNC(C(=N1)Cl)=O
Computed Properties
- Exact Mass: 207.90396
- Monoisotopic Mass: 207.90390g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 1.2
Experimental Properties
- PSA: 46.01
5-bromo-3-chloro-1H-pyrazin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
5-bromo-3-chloro-1H-pyrazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001229-5g |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 5g |
$240.00 | 2023-09-02 | |
| Alichem | A099001229-10g |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 10g |
$413.92 | 2023-09-02 | |
| Alichem | A099001229-25g |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 25g |
$787.50 | 2023-09-02 | |
| TRC | B415853-50mg |
5-Bromo-3-chloropyrazin-2-ol |
21943-17-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B415853-100mg |
5-Bromo-3-chloropyrazin-2-ol |
21943-17-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B415853-500mg |
5-Bromo-3-chloropyrazin-2-ol |
21943-17-9 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Ambeed | A109822-250mg |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 250mg |
$23.0 | 2024-04-21 | |
| Ambeed | A109822-1g |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 1g |
$35.0 | 2024-04-21 | |
| Ambeed | A109822-5g |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 5g |
$104.0 | 2024-04-21 | |
| Ambeed | A109822-10g |
5-Bromo-3-chloropyrazin-2(1H)-one |
21943-17-9 | 97% | 10g |
$187.0 | 2024-04-21 |
5-bromo-3-chloro-1H-pyrazin-2-one Suppliers
5-bromo-3-chloro-1H-pyrazin-2-one Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-bromo-3-chloro-1H-pyrazin-2-one
5-Bromo-3-Chloro-1H-Pyrazin-2-One (CAS No. 21943-17-9): An Overview of Its Chemical Properties and Applications
5-Bromo-3-chloro-1H-pyrazin-2-one (CAS No. 21943-17-9) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique molecular structure, has garnered significant attention in recent years due to its potential in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 5-bromo-3-chloro-1H-pyrazin-2-one.
The molecular formula of 5-bromo-3-chloro-1H-pyrazin-2-one is C5H3BrClN2O, with a molecular weight of approximately 187.44 g/mol. The compound features a pyrazine ring substituted with bromine and chlorine atoms, which contribute to its unique chemical and biological properties. The presence of these halogen substituents enhances the compound's reactivity and stability, making it an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods: The synthesis of 5-bromo-3-chloro-1H-pyrazin-2-one has been extensively studied in the literature. One common method involves the reaction of 3-chloropyrazine-2-carbonitrile with bromine in the presence of a suitable solvent. This reaction typically proceeds via a bromination step followed by hydrolysis to form the desired product. Another approach involves the cyclization of 3-chloroacrylonitrile with hydrazine in the presence of bromine, which yields 5-bromo-3-chloro-1H-pyrazin-2-one. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Chemical Properties: 5-Bromo-3-chloro-1H-pyrazin-2-one is a white crystalline solid that is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. The compound's electronic properties are influenced by the presence of the bromine and chlorine substituents, which can affect its reactivity in various chemical reactions.
Biological Activity: Recent studies have highlighted the potential biological activity of 5-bromo-3-chloro-1H-pyrazin-2-one. Research has shown that this compound exhibits significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has been found to possess antimicrobial properties against several bacterial species, making it a promising candidate for the development of new antimicrobial agents.
In the field of cancer research, 5-bromo-3-chloro-1H-pyrazin-2-one has shown potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival. These findings suggest that further investigation into the mechanisms of action and therapeutic potential of 5-bromo-3-chloro-1H-pyrazin-2-one could lead to the development of novel cancer treatments.
Potential Applications: The unique properties of 5-bromo-3-chloro-1H-pyrazin-2-one make it a valuable intermediate in organic synthesis. It can be used as a building block for the preparation of more complex molecules with diverse biological activities. For example, it has been employed in the synthesis of pyrazine-based derivatives with antiviral properties, which are being evaluated for their potential as antiviral agents against HIV and other viral infections.
In addition to its use as an intermediate, 5-bromo-3-chloro-1H-pyrazin-2-one has found applications in analytical chemistry. Its distinct spectral properties make it useful as a reference standard in chromatographic analyses and as a probe for studying molecular interactions in biological systems.
Safety Considerations: While 5-bromo-3-chloro-1H-pyrazin-2-one is generally considered safe for laboratory use when proper handling procedures are followed, it is important to exercise caution due to its reactivity with certain chemicals. Users should consult safety data sheets (SDS) for detailed information on handling, storage, and disposal protocols.
FUTURE DIRECTIONS:
The ongoing research into the properties and applications of 5-bromo-3-chloro-1H-pyrazin-2-one promises exciting developments in various fields. Future studies may focus on optimizing synthetic methods to improve yield and purity, exploring new biological activities, and developing novel derivatives with enhanced therapeutic potential. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further solidifying its importance in chemistry and related disciplines.
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